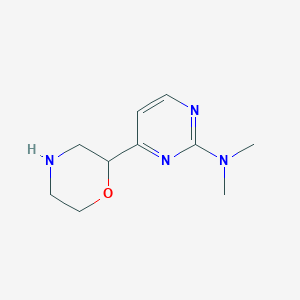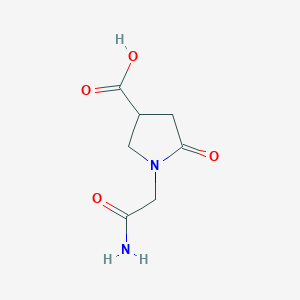
Sodium Octadecanoate-d35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Octadecanoate-d35, also known as sodium stearate-d35, is a deuterated form of sodium stearate. It is a sodium salt of stearic acid where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This compound is commonly used in scientific research due to its unique properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Octadecanoate-d35 can be synthesized through the saponification of deuterated stearic acid with sodium hydroxide. The reaction typically occurs under controlled conditions, such as a temperature of 65°C and a pH of 8.0 to 8.5, for about two hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated stearic acid and sodium hydroxide, ensuring the isotopic enrichment of deuterium in the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of deuterated stearic acid.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol form.
Substitution: This compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Deuterated stearic acid.
Reduction: Deuterated stearyl alcohol.
Substitution: Corresponding metal stearates.
Wissenschaftliche Forschungsanwendungen
Sodium Octadecanoate-d35 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Utilized in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, detergents, and as an emulsifying agent
Wirkmechanismus
The mechanism of action of Sodium Octadecanoate-d35 is primarily based on its surfactant properties. It reduces surface tension, allowing for better dispersion and solubilization of compounds. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium Stearate: The non-deuterated form of Sodium Octadecanoate-d35.
Potassium Stearate: Similar in structure but with potassium instead of sodium.
Calcium Stearate: Contains calcium ions instead of sodium.
Comparison: this compound is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. This isotopic enrichment allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C18H35NaO2 |
|---|---|
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
InChI-Schlüssel |
RYYKJJJTJZKILX-FQJQGIECSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


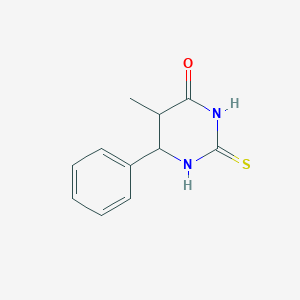
![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

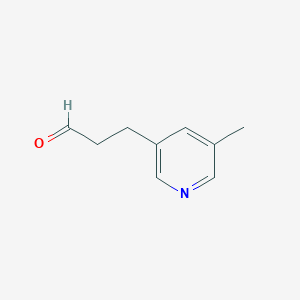
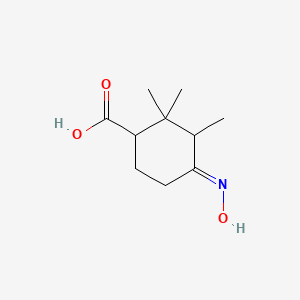

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)


